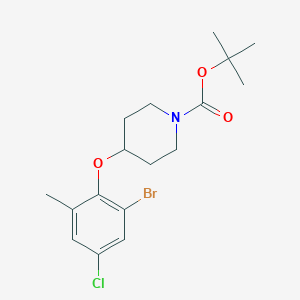

Tert-butyl 4-(2-bromo-4-chloro-6-methylphenoxy)piperidine-1-carboxylate

Description

Properties

IUPAC Name |

tert-butyl 4-(2-bromo-4-chloro-6-methylphenoxy)piperidine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H23BrClNO3/c1-11-9-12(19)10-14(18)15(11)22-13-5-7-20(8-6-13)16(21)23-17(2,3)4/h9-10,13H,5-8H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XROIKMQWGXQQNQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1OC2CCN(CC2)C(=O)OC(C)(C)C)Br)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H23BrClNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

404.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 4-(2-bromo-4-chloro-6-methylphenoxy)piperidine-1-carboxylate typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

Formation of the Phenoxy Intermediate: The phenoxy intermediate can be synthesized by reacting 2-bromo-4-chloro-6-methylphenol with an appropriate base, such as sodium hydroxide, in the presence of a suitable solvent like dimethylformamide (DMF).

Coupling with Piperidine: The phenoxy intermediate is then coupled with piperidine-1-carboxylate under basic conditions, often using a coupling reagent like N,N’-dicyclohexylcarbodiimide (DCC) to form the desired product.

Introduction of the Tert-butyl Group:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent choice, and reaction time, is crucial to maximize yield and purity. Continuous flow chemistry and automated synthesis platforms can also be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 4-(2-bromo-4-chloro-6-methylphenoxy)piperidine-1-carboxylate can undergo various chemical reactions, including:

Substitution Reactions: The bromine and chlorine atoms on the phenoxy group can participate in nucleophilic substitution reactions, leading to the formation of new derivatives.

Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions, particularly at the piperidine ring and the phenoxy group.

Ester Hydrolysis: The tert-butyl ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.

Common Reagents and Conditions

Nucleophilic Substitution: Common reagents include nucleophiles such as amines, thiols, and alkoxides. Reactions are typically carried out in polar aprotic solvents like DMF or dimethyl sulfoxide (DMSO).

Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

Ester Hydrolysis: Acidic hydrolysis can be performed using hydrochloric acid (HCl), while basic hydrolysis can be achieved with sodium hydroxide (NaOH).

Major Products Formed

Substitution Products: New derivatives with different substituents on the phenoxy group.

Oxidation Products: Oxidized forms of the piperidine ring or phenoxy group.

Hydrolysis Products: The corresponding carboxylic acid and tert-butanol.

Scientific Research Applications

Tert-butyl 4-(2-bromo-4-chloro-6-methylphenoxy)piperidine-1-carboxylate has several scientific research applications, including:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules and as a reagent in various organic reactions.

Biology: Investigated for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.

Medicine: Explored for its potential therapeutic applications, including as a precursor to pharmacologically active compounds.

Industry: Utilized in the development of new materials and as a building block in the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of tert-butyl 4-(2-bromo-4-chloro-6-methylphenoxy)piperidine-1-carboxylate depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes, receptors, or ion channels, leading to modulation of their activity. The phenoxy group and the piperidine ring are likely involved in binding interactions with these targets, while the bromine and chlorine substituents may influence the compound’s overall reactivity and selectivity.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structurally analogous compounds share the tert-butyl piperidine-1-carboxylate core but differ in the substituents at the 4-position.

Table 1: Structural and Functional Comparison

Reactivity and Stability

- The target compound’s bromo and chloro groups enhance electrophilicity, making it suitable for Suzuki-Miyaura or Buchwald-Hartwig couplings. In contrast, the indazole derivative’s amino group enables diazotization or amide bond formation.

- Hydrogen-bonding patterns (e.g., N–H···O or O–H···N), as discussed in Etter’s graph set analysis , could further differentiate stability among these compounds.

Analytical Considerations

Biological Activity

Tert-butyl 4-(2-bromo-4-chloro-6-methylphenoxy)piperidine-1-carboxylate, identified by its CAS number 2470440-55-0, is a compound of interest due to its potential biological activities. This article explores its synthesis, biological properties, and relevant case studies.

Synthesis

The synthesis of this compound involves several steps, typically starting from commercially available precursors. The reaction conditions and reagents used can significantly affect the yield and purity of the final product.

Anticancer Activity

Recent studies have indicated that compounds similar to tert-butyl 4-(2-bromo-4-chloro-6-methylphenoxy)piperidine derivatives exhibit significant anticancer properties. For instance, a related compound demonstrated effective cytotoxicity against various cancer cell lines, including A-431 and Jurkat cells, with IC50 values lower than those of standard drugs like doxorubicin .

The mechanism through which this compound exerts its biological effects may involve interaction with specific cellular targets. Molecular dynamics simulations have suggested that such compounds interact primarily through hydrophobic contacts with proteins involved in apoptosis regulation, indicating a potential pathway for inducing cell death in cancerous cells .

Neuroprotective Effects

In addition to anticancer activity, some studies have explored the neuroprotective effects of piperidine derivatives. These compounds have shown promise in models of neurodegenerative diseases by modulating neurotransmitter levels and reducing oxidative stress .

Case Studies

- Study on Anticancer Activity : A recent study evaluated the anticancer effects of a series of piperidine derivatives, including tert-butyl 4-(2-bromo-4-chloro-6-methylphenoxy)piperidine. The results indicated a dose-dependent inhibition of cell proliferation in various cancer cell lines, with significant differences noted between treated and untreated groups .

- Neuroprotective Study : In a model of Alzheimer's disease, piperidine derivatives were tested for their ability to protect neuronal cells from beta-amyloid-induced toxicity. The results showed that these compounds could significantly reduce cell death and improve cell viability compared to controls .

Q & A

Q. Basic Research Focus

- NMR Spectroscopy : 1H/13C NMR identifies key signals: tert-butyl protons (δ 1.4–1.5 ppm), piperidine ring protons (δ 3.0–4.0 ppm), and aromatic protons (δ 6.8–7.2 ppm) .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms molecular weight (e.g., [M+H]+ at m/z 404.02) .

- HPLC-PDA : Purity assessment (>95%) using C18 columns with acetonitrile/water mobile phases .

How can computational modeling predict reactivity of bromo/chloro substituents?

Q. Advanced Research Focus

- Density Functional Theory (DFT) : Calculates electron density maps to identify sites prone to nucleophilic attack. The bromo group exhibits higher electrophilicity (Fukui indices: f⁺ = 0.15) than chloro (f⁺ = 0.09) .

- Molecular Docking : Predicts binding interactions with biological targets (e.g., enzymes), highlighting steric effects from the tert-butyl group .

How to resolve contradictions in spectroscopic data during structural elucidation?

Q. Advanced Research Focus

- Cross-Validation : Use 2D NMR (COSY, HSQC) to confirm connectivity, especially for overlapping piperidine and aromatic signals .

- X-ray Crystallography : Resolves ambiguities in stereochemistry for crystalline derivatives .

- Isotopic Labeling : 13C-labeled intermediates clarify reaction pathways in complex mixtures .

What safety protocols are essential for handling reactive halogen substituents?

Q. Basic Research Focus

- PPE : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact .

- Ventilation : Use fume hoods to mitigate inhalation risks from volatile intermediates .

- Spill Management : Neutralize halogenated waste with sodium bicarbonate before disposal .

What is the mechanistic role of the tert-butyl group in stabilizing intermediates?

Advanced Research Focus

The tert-butyl group:

- Steric Shielding : Protects the piperidine nitrogen during coupling reactions, reducing side reactions .

- Solubility Modulation : Enhances solubility in non-polar solvents (logP ~3.2), facilitating purification .

How to minimize byproducts during SNAr reactions?

Q. Advanced Research Focus

- Catalyst Screening : Pd(OAc)2 reduces dehalogenation byproducts compared to Cu catalysts .

- Temperature Control : Maintaining 50–60°C prevents thermal degradation of sensitive aryl ethers .

What chromatographic methods suit purification of polar intermediates?

Q. Basic Research Focus

- Reverse-Phase HPLC : Effective for separating polar byproducts using methanol/water gradients .

- Flash Chromatography : Employ dichloromethane/methanol (9:1) for mid-polarity fractions .

What degradation pathways occur under ambient storage?

Q. Advanced Research Focus

- Hydrolysis : The tert-butyl ester hydrolyzes in humid conditions, forming carboxylic acid derivatives (t1/2 = 30 days at 25°C) .

- Photodegradation : Store in amber vials at –20°C to prevent UV-induced cleavage of the bromo group .

How does steric bulk influence medicinal chemistry applications?

Q. Advanced Research Focus

- Target Binding : The tert-butyl group occupies hydrophobic pockets in enzyme active sites (e.g., kinase inhibitors), improving binding affinity (ΔG = –9.2 kcal/mol) .

- Metabolic Stability : Reduces oxidative metabolism by cytochrome P450 enzymes, enhancing half-life in vivo .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.